molecular formula C12H16ClN3O2 B7806288 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine

1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine

Cat. No.: B7806288
M. Wt: 269.73 g/mol
InChI Key: URYAYXRUURBUFF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 4-ethylpiperazine. The process generally follows these steps:

    Nitration: 2-Chloroaniline is nitrated to form 2-chloro-4-nitroaniline.

    Substitution: 2-Chloro-4-nitroaniline is then reacted with 4-ethylpiperazine under suitable conditions, often involving a solvent like ethanol or acetonitrile and a catalyst such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of 1-(2-Amino-4-nitrophenyl)-4-ethylpiperazine.

    Oxidation: Formation of 1-(2-Chloro-4-nitrophenyl)-4-carboxypiperazine.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the piperazine ring.

    4-Ethylpiperazine: Contains the piperazine ring with an ethyl group but lacks the aromatic substituent.

Uniqueness: 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups on the aromatic ring, along with the piperazine moiety, allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYAYXRUURBUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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